molecular formula C9H15NO2 B13113761 Ethyl 2-azaspiro[3.3]heptane-6-carboxylate

Ethyl 2-azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B13113761
M. Wt: 169.22 g/mol
InChI Key: YRYOUQQHBAQWBH-UHFFFAOYSA-N
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Description

Ethyl 2-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a bicyclic framework. This compound is of significant interest in the fields of medicinal chemistry and drug design due to its sterically constrained molecular framework, which can enhance the efficiency and selectivity of ligands for various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-azaspiro[3.3]heptane-6-carboxylate typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method includes the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . Another approach involves the reduction of nitrile intermediates with lithium aluminum hydride, followed by ring closure under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. For example, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been optimized to achieve high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, primary amines, and various substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of ethyl 2-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The rigid spirocyclic scaffold allows for precise spatial arrangement of functional groups, enhancing ligand-target interactions. This compound can act as a selective ligand for various biological targets, potentially modulating their activity and leading to pronounced biological effects .

Comparison with Similar Compounds

Ethyl 2-azaspiro[3.3]heptane-6-carboxylate can be compared with other spirocyclic compounds such as:

These compounds share the characteristic of being sterically constrained, which is beneficial for drug design. this compound is unique due to its specific spirocyclic structure, which provides a distinct spatial arrangement of functional groups, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 2-azaspiro[3.3]heptane-6-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)7-3-9(4-7)5-10-6-9/h7,10H,2-6H2,1H3

InChI Key

YRYOUQQHBAQWBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(C1)CNC2

Origin of Product

United States

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